4-Phenoxybenzaldehyde
Overview
Description
4-Phenoxybenzaldehyde, also known as p-Phenoxybenzaldehyde, is an organic compound with the molecular formula C13H10O2. It is a benzaldehyde derivative where a phenoxy group is attached to the para position of the benzaldehyde ring. This compound is known for its applications in various chemical syntheses and industrial processes.
Mechanism of Action
Target of Action
More research is needed to identify the primary targets and their roles .
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
4-Phenoxybenzaldehyde has been used in the synthesis of spirodiketopiperazine derivatives .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Biochemical Analysis
Biochemical Properties
4-Phenoxybenzaldehyde is involved in the degradation pathway of pyrethroid pesticides . It is produced as a metabolite during the degradation of deltamethrin
Cellular Effects
It has been suggested that related compounds can cause cell cycle arrest, inhibition of cell differentiation, and generation of reactive oxygen species . These effects indicate the potential for immunotoxicity .
Molecular Mechanism
It is known to be involved in the degradation pathway of pyrethroid pesticides
Metabolic Pathways
This compound is involved in the metabolic pathway of pyrethroid pesticides . It is produced as a metabolite during the degradation of deltamethrin
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenoxybenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this process, phenol reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form this compound. The reaction conditions typically involve maintaining a temperature of around 0-5°C to control the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of diphenyl ether and dichloromethane as solvents. Anhydrous aluminum trichloride is added as a catalyst, followed by acetic anhydride. The mixture is stirred and heated to facilitate the reaction. After the reaction, the mixture is treated with ice water and hydrochloric acid to adjust the pH and complete the reaction. The product is then purified through distillation and recrystallization processes .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Phenoxybenzoic acid using oxidizing agents such as potassium permanganate or potassium dichromate.
Reduction: It can be reduced to 4-Phenoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Phenoxybenzoic acid.
Reduction: 4-Phenoxybenzyl alcohol.
Substitution: Depending on the nucleophile, products can include 4-Phenoxybenzylamine or 4-Phenoxybenzylthiol.
Scientific Research Applications
4-Phenoxybenzaldehyde has several applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules that can be studied for their potential therapeutic effects.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of high-temperature-resistant materials and ester liquid crystals.
Comparison with Similar Compounds
Benzaldehyde: The parent compound of 4-Phenoxybenzaldehyde, lacking the phenoxy group.
4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenoxy group.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of a phenoxy group.
Uniqueness: this compound is unique due to the presence of the phenoxy group, which imparts distinct chemical properties. The phenoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses. Its ability to undergo diverse chemical reactions and form a wide range of products sets it apart from other benzaldehyde derivatives.
Properties
IUPAC Name |
4-phenoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHJVDRPZNVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021730 | |
Record name | p-Phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67-36-7 | |
Record name | 4-Phenoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Phenoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-PHENOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58H5VR8362 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 4-Phenoxybenzaldehyde?
A1: this compound serves as a versatile building block in organic synthesis. For instance, it acts as a key starting material in the multi-step synthesis of Ibrutinib intermediate 4-amino-3-(4-phenoxy) phenyl-1H-pyrazol [3,4-d] pyrimidine []. Additionally, its reaction with hydrazine derivatives, like 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, leads to the formation of Schiff base ligands []. These ligands are crucial for developing metal complexes with potential biological activities.
Q2: Can you provide an example of this compound's utility in heterocyclic chemistry?
A2: this compound plays a vital role in synthesizing 1,2,4-triazolo[4,3-a][1,8]naphthyridines []. Reacting it with 3-aryl-1,8-naphthyridin-2-ylhydrazones forms intermediate hydrazones. Subsequent oxidation of these intermediates, often using chloramines-T, yields the desired 1,2,4-triazolo[4,3-a][1,8]naphthyridine derivatives.
Q3: Has this compound been explored for its potential in developing anti-tuberculosis agents?
A3: Yes, researchers have investigated this compound derivatives for their anti-tuberculosis properties [, ]. While specific details on the structure-activity relationships and mechanisms of action are not provided in the abstracts, these studies highlight the exploration of this compound as a scaffold for developing novel therapeutic agents against tuberculosis.
Q4: What analytical techniques are typically employed for characterizing compounds derived from this compound?
A4: Characterization of this compound derivatives often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (H1-NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and elemental analysis (CHNS) []. These methods provide insights into the structure, functional groups, and purity of the synthesized compounds. Furthermore, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTG) are employed to study the thermal stability of the synthesized compounds and their metal complexes [].
Q5: Are there studies investigating the biological activity of metal complexes derived from this compound?
A5: Research indicates that metal complexes synthesized using Schiff base ligands derived from this compound exhibit promising antibacterial activity []. Specifically, Zn(II), Cd(II), and Hg(II) complexes displayed inhibitory effects against both Gram-positive bacteria (Staphylococcus aureus and Streptococcus sp.) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.